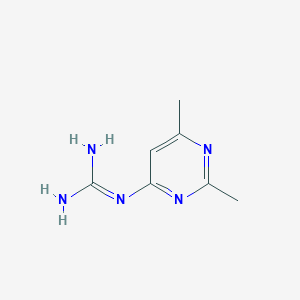
N''-(2,6-Dimethylpyrimidin-4-yl)guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,6-Dimethylpyrimidin-4-yl)guanidine is a chemical compound with the molecular formula C8H12N4 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, but with two nitrogen atoms at positions 1 and 3 of the six-member ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(2,6-Dimethylpyrimidin-4-yl)guanidine can be synthesized through several methods. One common approach involves the reaction of 2,6-dimethylpyrimidin-4-ylamine with cyanamide under specific conditions. The reaction typically requires a catalyst, such as a strong acid or base, and is conducted at elevated temperatures to ensure completion.
Industrial Production Methods: In an industrial setting, the synthesis of 1-(2,6-Dimethylpyrimidin-4-yl)guanidine may involve large-scale reactors and continuous flow processes to optimize yield and purity. The choice of solvents, temperature control, and reaction time are critical factors in achieving high efficiency and minimizing by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2,6-Dimethylpyrimidin-4-yl)guanidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like alkyl halides and amines.
Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids or ketones, while reduction can lead to the formation of amines or alcohols.
Applications De Recherche Scientifique
1-(2,6-Dimethylpyrimidin-4-yl)guanidine has found applications in several scientific fields:
Chemistry: It serves as a building block in the synthesis of more complex organic compounds.
Biology: The compound has been studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its use in pharmaceuticals, particularly in the development of new drugs.
Industry: Its unique properties make it useful in various industrial processes, such as the production of dyes and pigments.
Mécanisme D'action
1-(2,6-Dimethylpyrimidin-4-yl)guanidine is structurally similar to other pyrimidine derivatives, such as 1-(2,6-dimethylpyrimidin-4-yl)piperidin-4-amine and 1-(2,6-dimethylpyrimidin-4-yl)methanamine. its unique guanidine group imparts distinct chemical and biological properties that set it apart from these compounds. The guanidine group enhances its reactivity and potential for forming hydrogen bonds, which can influence its biological activity and applications.
Comparaison Avec Des Composés Similaires
1-(2,6-Dimethylpyrimidin-4-yl)piperidin-4-amine
1-(2,6-Dimethylpyrimidin-4-yl)methanamine
Propriétés
Numéro CAS |
46113-37-5 |
|---|---|
Formule moléculaire |
C7H11N5 |
Poids moléculaire |
165.20 g/mol |
Nom IUPAC |
2-(2,6-dimethylpyrimidin-4-yl)guanidine |
InChI |
InChI=1S/C7H11N5/c1-4-3-6(12-7(8)9)11-5(2)10-4/h3H,1-2H3,(H4,8,9,10,11,12) |
Clé InChI |
YBVGISDCPOANBX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC(=N1)C)N=C(N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


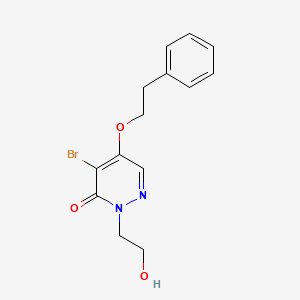
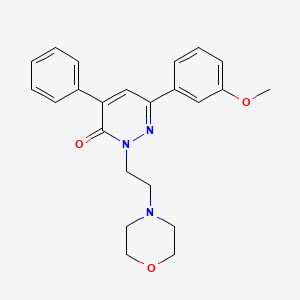
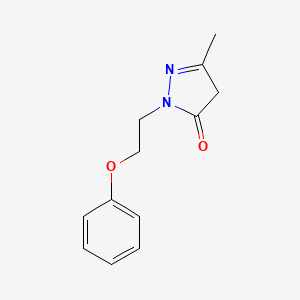
![5'-Deoxy-5'-[methyl(propan-2-yl)amino]adenosine](/img/structure/B15213293.png)
![Cycloocta[c]pyridazine](/img/structure/B15213294.png)


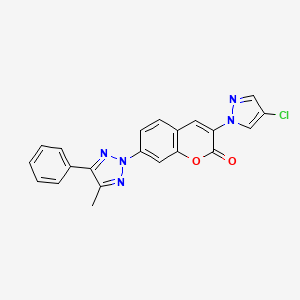

![N-(2-(3-Chloro-4-methylphenyl)-2H-benzo[d][1,2,3]triazol-5-yl)-5-(2-methyl-4-nitrophenyl)furan-2-carboxamide](/img/structure/B15213336.png)
![Imidazo[1,2-a]pyrimidine-2-acetic acid, 5-chloro-7-methyl-, ethyl ester](/img/structure/B15213351.png)
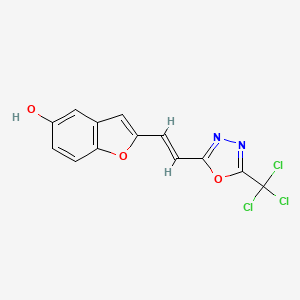
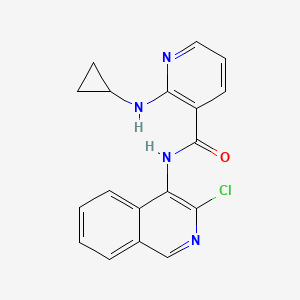
![4-(3-Hydroxynon-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2,5-diol](/img/structure/B15213361.png)
